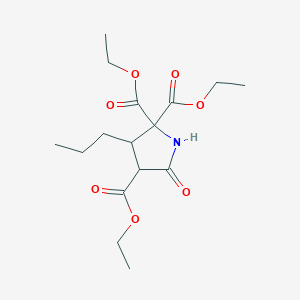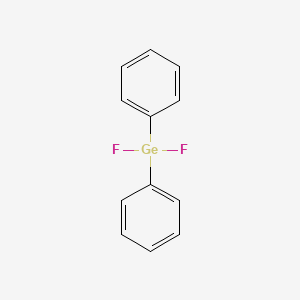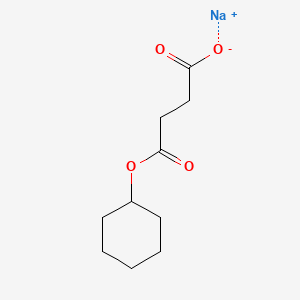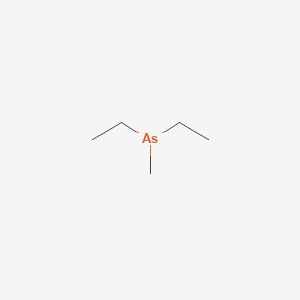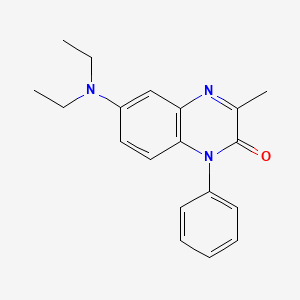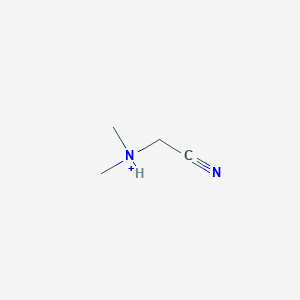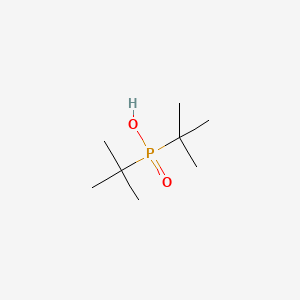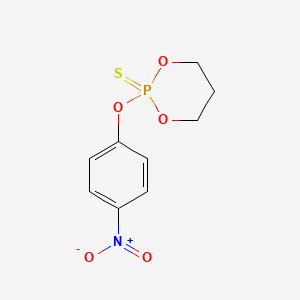![molecular formula C40H26N4O6 B14756282 4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes multiple carboxyphenyl groups and a corrin ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid typically involves the following steps:
1,3-Dipolar Cycloaddition: The initial step involves the 1,3-dipolar cycloaddition of a carbomethoxyphenyl substituted porphyrin with an azomethine ylide.
Industrial Production Methods
This may include the use of microwave-mediated metallation with metal salts such as Fe(III), Cu(II), and Zn(II) to enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxyphenyl groups.
Reduction: Reduction reactions can occur at the corrin ring system.
Substitution: Substitution reactions are common, especially involving the carboxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid involves its ability to coordinate with metal ions and participate in redox reactions. The carboxylate groups facilitate coordination with metal ions, while the corrin ring system allows for electron transfer processes . These properties make it an effective photosensitizer and catalyst in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- meso-Tetraphenylporphine-4,4′,4″,4″′-tetracarboxylic acid
- 1,3,5-Tris(4-carboxyphenyl)benzene
- 3,5-Di(4-carboxyphenyl)pyridine
Uniqueness
4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid is unique due to its combination of carboxyphenyl groups and a corrin ring system. This structure provides it with distinct photophysical and photochemical properties, making it highly effective in applications such as photodynamic therapy and the development of photonic materials .
Propriétés
Formule moléculaire |
C40H26N4O6 |
|---|---|
Poids moléculaire |
658.7 g/mol |
Nom IUPAC |
4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid |
InChI |
InChI=1S/C40H26N4O6/c45-38(46)24-7-1-21(2-8-24)35-29-15-13-27(41-29)28-14-16-30(42-28)36(22-3-9-25(10-4-22)39(47)48)32-18-20-34(44-32)37(33-19-17-31(35)43-33)23-5-11-26(12-6-23)40(49)50/h1-20,41-43H,(H,45,46)(H,47,48)(H,49,50) |
Clé InChI |
IHNBNOQYIVYYJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)N4)N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


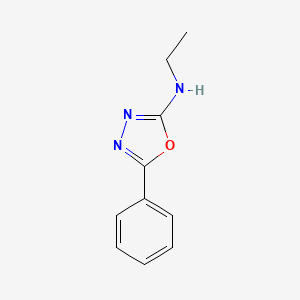
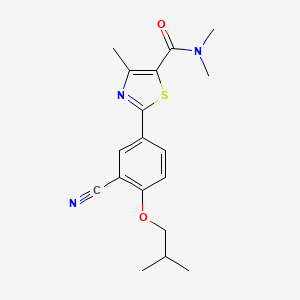
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
